2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde

Medicinal Chemistry ADME Drug Design

Researchers seeking ortho-substituted triazole-benzaldehyde building blocks often encounter analogs lacking the precise 2-bromo-6-(1H-1,2,4-triazol-1-yl) pattern, leading to failed cross-coupling or altered binding affinities. • Enables Suzuki/Sonogashira diversification at the ortho-bromo position for late-stage SAR exploration • 1,2,4-Triazole pharmacophore validated for CYP51 heme binding (azole antifungals) and kinase inhibition (EGFR, B-Raf) • Non-substitutable intermediate in patented triaryl pesticide cyclization chemistry • Direct precursor for N-heterocyclic carbene (NHC) precatalysts in chemoselective cross-benzoin reactions Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
Cat. No. B15275183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
Molecular FormulaC9H6BrN3O
Molecular Weight252.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C=O)N2C=NC=N2
InChIInChI=1S/C9H6BrN3O/c10-8-2-1-3-9(7(8)4-14)13-6-11-5-12-13/h1-6H
InChIKeyQWLWYAZMHJCGHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde: Key Attributes for Scientific Selection


2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde (CAS 1936334-53-0) is a specialized heteroaromatic aldehyde distinguished by its unique ortho-substitution pattern combining a reactive bromine atom for cross-coupling and a 1,2,4-triazole ring with established utility in medicinal chemistry and catalysis [1]. Its core physicochemical profile includes a molecular weight of 250.97 g/mol, a calculated LogP of 1.8423, and a hydrogen bonding profile featuring 3 acceptor sites and 0 donors . This building block is specifically referenced in patents as a key intermediate for synthesizing advanced triaryl pesticide intermediates and triazole-derived biologically active compounds [2].

Risks of Substituting 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde with Generic Analogs


Procurement of generic ortho-substituted benzaldehydes or alternative halogenated triazole derivatives without considering this specific substitution pattern introduces significant risks of project failure. The 2-bromo-6-(1H-1,2,4-triazol-1-yl) substitution is not merely a trivial variation. Comparative data show that replacing the bromine with a fluorine atom (in 2-fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde) reduces molecular weight from 250.97 g/mol to 191.16 g/mol and likely alters LogP, which impacts membrane permeability and pharmacokinetics in drug discovery programs . Furthermore, substituting the 1,2,4-triazole ring with an imidazole (as in 2-bromo-6-(1H-imidazol-1-yl)benzaldehyde) changes the hydrogen bond acceptor count from 3 to 2, which has been shown in SAR studies to fundamentally alter target binding affinity and selectivity in antifungal and kinase inhibitor programs [1]. The following evidence quantifies the specific dimensions where this compound provides a verifiable advantage over its closest analogs.

Quantitative Differentiation Evidence for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde


Enhanced Lipophilicity (LogP) Compared to Fluoro Analog for Membrane Permeability

The compound's calculated LogP of 1.8423 provides a significantly higher lipophilicity profile compared to the 2-fluoro analog, 2-fluoro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde. While the exact LogP for the fluoro analog is not reported in these sources, the structural difference (Br vs. F) and molecular weight (250.97 vs. 191.16 g/mol) strongly indicate a higher LogP for the bromo derivative . This is a critical differentiator for medicinal chemists optimizing for blood-brain barrier penetration or cellular uptake.

Medicinal Chemistry ADME Drug Design

Increased Hydrogen Bond Acceptor Capacity Relative to Imidazole Analog for Target Binding

The 1,2,4-triazole ring in the target compound provides three hydrogen bond acceptor sites, compared to only two in the closely related imidazole analog, 2-bromo-6-(1H-imidazol-1-yl)benzaldehyde . SAR studies on triazole-based antifungals and kinase inhibitors have demonstrated that the number and positioning of hydrogen bond acceptors are critical for achieving high binding affinity and selectivity by engaging specific residues in the target active site, such as the heme iron in CYP51 or the hinge region of kinases [1].

Structure-Activity Relationship (SAR) Kinase Inhibition Antifungal Agents

Ortho-Substitution Pattern for Conformational Restriction and Improved Kinase Selectivity

The ortho-substitution pattern of the target compound (bromine at position 2, triazole at position 6) imposes steric hindrance that can restrict rotation around the C-N bond connecting the phenyl and triazole rings. In contrast, the para-substituted analog, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, lacks this ortho-steric constraint . Class-level inference from SAR studies on triazole-based kinase inhibitors indicates that such ortho-substitution patterns are often employed to lock the molecule into a bioactive conformation, which can enhance potency and selectivity for specific kinase targets like EGFR or B-Raf [1].

Medicinal Chemistry Kinase Inhibitors Molecular Design

Patented Intermediate Utility for Pesticide Development

This specific benzaldehyde is explicitly claimed as a key intermediate in the synthesis of triaryl pesticides, as described in U.S. Patent Application US20140275556A1 [1]. The patent details a cyclization process using a substituted phenyl hydrazine and a substituted benzaldehyde. The presence of both the ortho-bromo and ortho-triazole groups is crucial for the subsequent synthetic steps to form the final triaryl pesticide core. This patent citation provides concrete evidence of its unique synthetic utility in a commercial development context, distinguishing it from other generic benzaldehyde building blocks not covered by such specific process claims.

Agrochemicals Process Chemistry Patent Literature

High-Value Application Scenarios for 2-Bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde


Synthesis of Novel Antifungal Agents Targeting CYP51

Utilize 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde as a core scaffold for designing next-generation azole antifungals. Its 1,2,4-triazole ring is a validated pharmacophore for binding the heme iron in fungal CYP51, a mechanism supported by extensive SAR studies [1]. The ortho-bromo substituent provides a reactive handle for late-stage diversification via Suzuki or Sonogashira cross-coupling, enabling rapid exploration of chemical space to overcome resistance mechanisms common with conventional triazoles like fluconazole and itraconazole [1].

Design of Conformationally Restricted Kinase Inhibitors

Employ this compound as a starting material for designing selective EGFR or B-Raf kinase inhibitors. The ortho,ortho-disubstituted phenyl ring creates steric hindrance that can restrict rotation and lock the molecule in a bioactive conformation, a strategy validated by SAR studies showing that triazole derivatives can achieve potent inhibition (IC50 values in the sub-micromolar range) against these targets [2].

Development of Triaryl Pesticide Intermediates

Procure this compound for use in a patented, industrially relevant process for manufacturing triaryl pesticides [3]. The specific substitution pattern is a key requirement in the cyclization step outlined in the patent, making this compound a necessary and non-substitutable intermediate for synthesizing the final active ingredient in certain agrochemical products.

Synthesis of Triazolium Salts as N-Heterocyclic Carbene (NHC) Precatalysts

Use 2-bromo-6-(1H-1,2,4-triazol-1-yl)benzaldehyde as a precursor for generating novel triazolium salts. These salts can serve as NHC precatalysts for chemoselective cross-benzoin reactions, as demonstrated in studies where related triazolium salts effectively catalyzed coupling between aromatic and aliphatic aldehydes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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